2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid, commonly referred to as MBX-8025, is a synthetic compound notable for its potential therapeutic applications, particularly in the treatment of metabolic disorders. This compound belongs to a class of phenoxyacetic acids that exhibit diverse biological activities.
The compound is derived from various synthetic pathways involving phenoxyalkyl and thioether functionalities. It has been documented in several patents and chemical databases, indicating its relevance in pharmaceutical research. The compound has a CAS Registry Number of 851528-79-5, which is used for its identification in chemical literature and databases .
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid is classified as a phenoxyacetic acid derivative. It features a complex molecular structure characterized by multiple functional groups, including an ethoxy group, a trifluoromethyl group, and a sulfanyl linkage. This classification underlines its potential pharmacological properties.
The synthesis of 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure at each stage of synthesis .
The molecular formula for 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid is C21H23F3O5S. The compound features a complex arrangement of carbon rings and functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions typical for phenoxyacetic acids:
Each reaction pathway must be optimized for selectivity and yield, often requiring specific catalysts or reagents to facilitate desired transformations .
The mechanism of action for 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid involves interaction with biological targets that modulate metabolic pathways. It is thought to influence lipid metabolism and glucose homeostasis, making it a candidate for treating conditions like non-alcoholic fatty liver disease.
Research indicates that compounds with similar structures can act on peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating fatty acid storage and glucose metabolism .
2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid has been investigated for its potential applications in:
The retrosynthetic deconstruction of 2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid begins with disconnection of the phenoxyacetic acid moiety (C₆H₄OCH₂CO₂H) from the 2-methylphenol ring. This reveals two primary synthons:
Table 1: Retrosynthetic Bond Disconnections
| Bond Disconnected | Synthon Generated | Role in Synthesis |
|---|---|---|
| Phenoxyacetic acid C–O | 4-Hydroxy-3-methylphenylsulfanyl | Nucleophile for alkylation |
| Sulfide C–S | 2-(2,3-Epoxypropoxy)-4-(trifluoromethyl)benzene | Electrophile for ring opening |
| Propyl ether C–O | 4-(Trifluoromethyl)phenol + epichlorohydrin | Precursor to epoxide intermediate |
Alternative pathways involve malonic acid derivatives for decarboxylative alkylation, though this route risks racemization at the chiral center .
Construction of the propylsulfanyl-phenoxy linker relies on sequential nucleophilic substitutions:
Table 2: Optimization of Thioether Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Triethylamine | DMF | 60 | 92 | 9:1 (β:α attack) |
| DBU | Acetonitrile | 80 | 88 | 8:1 |
| None (neat) | — | 100 | 65 | 6:1 |
The chiral secondary alcohol center (C2 of the propyl chain) is introduced via three enantioselective strategies:
Table 3: Enantioselectivity Comparison
| Method | Chiral Source | ee (%) | Atom Economy |
|---|---|---|---|
| Jacobsen HKR | (R,R)-salen Co(III) | >99 | Moderate |
| CBS Reduction | (R)-Diphenylprolinol | 94 | High |
| Evans Auxiliary | (S)-4-Benzyloxazolidinone | 98 | Low |
Industrial routes prioritize chiral pool strategies using L-tartaric acid to derive epichlorohydrin diastereomers, balancing cost and optical purity .
The ethoxy group and trifluoromethyl phenoxy moiety present distinct stability challenges:
Scalable synthesis incorporates solvent recycling, catalytic methodologies, and atom-economic transformations:
Industrial processes now integrate aqueous workups and enzymatic resolutions (lipase-catalyzed ester hydrolysis) to minimize heavy metal waste, aligning with PMI (Process Mass Intensity) targets of <15 [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6